Prim-O-glucosylcimifugin

概要

説明

プリム-O-グルコシルシミフギンは、伝統的な中国薬草であるサポシュニコビア・ディバリカータから抽出された生物活性化合物です。 鎮痛、抗炎症、抗酸化作用で知られています 。 この化合物は、潰瘍性大腸炎や腱の再生など、さまざまな医学的状態における潜在的な治療効果について研究されてきました .

準備方法

合成経路と反応条件: プリム-O-グルコシルシミフギンの合成には、サポシュニコビア・ディバリカータの根から化合物を抽出するなど、いくつかのステップが含まれます。 抽出プロセスには通常、エタノールやメタノールなどの溶媒を使用して生物活性成分を分離することが含まれます 。 この化合物は、同じ植物に見られる関連化合物であるシミフギンをグルコシル化する化学反応によって合成することもできます .

工業生産方法: プリム-O-グルコシルシミフギンの工業生産には、高速液体クロマトグラフィー(HPLC)や質量分析(MS)などの高度な技術を使用した大規模抽出プロセスが含まれ、化合物の純度と品質を確保しています 。 これらの方法により、植物抽出物からのプリム-O-グルコシルシミフギンの効率的な分離と定量が可能になります .

化学反応の分析

反応の種類: プリム-O-グルコシルシミフギンは、水酸化、脱水素、水素化、およびグルクロン化など、さまざまな化学反応を起こします 。 これらの反応は、生物系における化合物の代謝と機能的活性に不可欠です .

一般的な試薬と条件: プリム-O-グルコシルシミフギンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、およびグルコシル化試薬が含まれます 。 反応条件は通常、目的の化学変換を確実に行うために、制御された温度とpHレベルで行われます .

形成される主な生成物: プリム-O-グルコシルシミフギンの反応から生成される主な生成物には、M13、M17、M20、M23、M24、およびM28などのさまざまな代謝産物が含まれます 。 これらの代謝産物は、化合物の薬理効果と治療の可能性において重要な役割を果たしています .

科学研究の応用

化学では、グルコシル化反応と生物活性分子の合成を研究するためのモデル化合物として使用されています 。 生物学では、老化関連の腱変性を保護する効果があり、老化した腱幹細胞/前駆細胞を活性化することが示されています 。 医学では、顕著な抗炎症作用と抗酸化作用を示し、潰瘍性大腸炎などの状態に対する潜在的な治療薬となっています 。 さらに、製薬業界では、新規医薬品や治療薬の開発に役立ちます .

科学的研究の応用

Antitumor Effects

POG has been identified as a promising agent in enhancing the efficacy of cancer treatments, particularly in combination with immune checkpoint inhibitors like PD-1 inhibitors. Research indicates that POG can inhibit the proliferation and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), which play a crucial role in tumor progression and immune evasion.

- Mechanism of Action : POG inhibits arginine metabolism and the tricarboxylic acid cycle (TCA cycle), leading to reduced metabolic activity in MDSCs. This inhibition enhances CD8 T-lymphocyte infiltration within tumors, thereby improving the overall antitumor response when used alongside PD-1 inhibitors in mouse models (B16-F10 and 4T1) .

Anti-inflammatory Properties

In addition to its antitumor effects, POG has demonstrated significant anti-inflammatory properties, particularly in models of ulcerative colitis.

- Protective Mechanisms : POG has been shown to inhibit pro-inflammatory signaling pathways such as MAPK, AKT, and NF-κB, which are critical in the inflammatory response. In vivo studies indicate that POG treatment leads to improved clinical scores and reduced levels of inflammatory cytokines (IL-1β, TNF-α, IL-6) in ulcerative colitis models . Furthermore, it contributes to the repair of intestinal mucosal integrity by upregulating tight junction proteins .

Antimicrobial Activity

POG also exhibits antimicrobial properties, particularly against Staphylococcus aureus.

- Inhibition Studies : The minimal inhibitory concentration (MIC) for POG against S. aureus was found to be 128 μg/mL. Although it showed limited direct antibacterial activity at higher concentrations, POG significantly reduced hemolytic activity in co-culture supernatants, indicating its potential role in modulating bacterial virulence factors .

Case Studies and Clinical Implications

Several studies have documented the therapeutic potential of POG in various clinical scenarios:

作用機序

プリム-O-グルコシルシミフギンの作用機序には、MAPK、AKT、およびNF-κBなどの炎症促進シグナル伝達経路の阻害が含まれます 。 また、腸内細菌叢の多様性と豊富さを調節し、腸のバリアの完全性を修復し、IL-1β、TNF-α、およびIL-6などの炎症性因子の産生を抑制します 。 さらに、オートファジーの誘導により、核因子-κBを抑制し、mTORシグナル伝達を減少させることで、腱幹細胞/前駆細胞の機能障害から保護します .

類似の化合物との比較

プリム-O-グルコシルシミフギンは、鎮痛、抗炎症、および抗酸化作用を組み合わせたユニークな化合物です。 類似の化合物には、シミフギン、カリコシン-7-O-グルコシド、およびナリンギンが含まれます 。 これらの化合物も生物活性特性を示しますが、プリム-O-グルコシルシミフギンは、腸内細菌叢の調節、腱の再生、および包括的な抗炎症メカニズムに対する特異的な効果により際立っています .

類似化合物との比較

Prim-O-glucosylcimifugin is unique in its combination of analgesic, anti-inflammatory, and antioxidant properties. Similar compounds include cimifugin, calycosin-7-O-glucoside, and naringin . While these compounds also exhibit bioactive properties, this compound stands out due to its specific effects on intestinal flora regulation, tendon regeneration, and its comprehensive anti-inflammatory mechanism .

生物活性

Prim-O-glucosylcimifugin (POG) is a bioactive compound derived from the traditional Chinese medicine Saposhnikovia, known for its diverse biological activities. This article provides an in-depth analysis of POG's biological activity, focusing on its anticancer, anti-inflammatory, and protective effects, particularly in the context of ulcerative colitis and immune modulation.

1. Anticancer Activity

Recent studies have demonstrated that POG enhances the antitumor effect of PD-1 inhibitors by targeting myeloid-derived suppressor cells (MDSCs). In vitro and in vivo experiments have shown that POG inhibits the proliferation and immunosuppressive functions of polymorphonuclear MDSCs (PMN-MDSCs), thereby improving CD8 T-lymphocyte infiltration in tumors. This mechanism suggests that POG can act as a sensitizer for PD-1 inhibitors, potentially increasing their efficacy in cancer therapy.

Key Findings:

- Inhibition of PMN-MDSCs : POG reduces arginine metabolism and disrupts the tricarboxylic acid (TCA) cycle in PMN-MDSCs, leading to decreased tumor growth in mouse models (B16-F10 and 4T1) .

- Synergistic Effects : The combination of POG with PD-1 inhibitors showed a significant increase in antitumor activity compared to either treatment alone .

2. Anti-inflammatory Effects

POG exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). Research indicates that POG can alleviate symptoms and promote healing in UC by modulating inflammatory pathways.

- Reduction of Inflammatory Cytokines : POG administration has been shown to decrease levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in animal models .

- Intestinal Barrier Repair : POG enhances the expression of tight junction proteins (Occludin, Claudin-3, ZO-1), which are crucial for maintaining intestinal barrier integrity. This effect was observed in mice subjected to dextran sulfate sodium (DSS)-induced UC .

Table 1: Effects of this compound on Inflammatory Markers

| Marker | Control Group | POG Treatment | Significance |

|---|---|---|---|

| IL-1β | High | Low | p < 0.01 |

| TNF-α | High | Low | p < 0.01 |

| IL-6 | High | Low | p < 0.01 |

3. Protective Role Against Ulcerative Colitis

The protective effects of POG against UC have been substantiated through various studies:

In Vivo Studies:

- Mice treated with POG showed improved clinical scores, increased colonic length, and enhanced body weight compared to control groups .

- Histological examinations revealed significant repair of intestinal mucosa damage following POG treatment.

Mechanism Insights:

POG's protective role involves:

- Regulation of Gut Microbiota : POG positively influences the diversity and composition of gut microbiota, which is essential for maintaining intestinal health .

- Inhibition of Pro-inflammatory Pathways : By suppressing MAPK and NF-kB signaling pathways, POG effectively reduces inflammation associated with UC .

4. Aging and Stem Cell Maintenance

Emerging research indicates that POG may also play a role in promoting stem cell properties and combating aging-related decline:

Findings:

- POG treatment has been shown to enhance the expression of stemness markers SOX2 and OCT4 in rat tendon stem/progenitor cells (rTSPCs), suggesting its potential in regenerative medicine .

- It reduces markers associated with cellular aging, such as SAβ-gal positivity and DNA damage response indicators .

特性

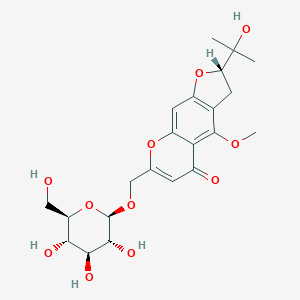

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UVTAEQIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554764 | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-45-4 | |

| Record name | prim-O-Glucosylcimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。